(Z)-methyl 2-(2-((3-chlorobenzo[b]thiophene-2-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate
Description
(Z)-Methyl 2-(2-((3-chlorobenzo[b]thiophene-2-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate is a structurally complex heterocyclic compound featuring a benzo[d]thiazol core substituted with a sulfamoyl group (-SO2NH2) at the 6-position and a (Z)-configured imino linkage to a 3-chlorobenzo[b]thiophene-2-carbonyl moiety. The methyl ester at the acetoxy group enhances its lipophilicity, which may influence pharmacokinetic properties. Its stereochemistry and hydrogen-bonding capabilities, critical for molecular interactions, have likely been characterized using crystallographic tools such as SHELX software .
Properties
IUPAC Name |
methyl 2-[2-(3-chloro-1-benzothiophene-2-carbonyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O5S3/c1-28-15(24)9-23-12-7-6-10(31(21,26)27)8-14(12)30-19(23)22-18(25)17-16(20)11-4-2-3-5-13(11)29-17/h2-8H,9H2,1H3,(H2,21,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCJHHTSHELKVNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=C(C4=CC=CC=C4S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-methyl 2-(2-((3-chlorobenzo[b]thiophene-2-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate is a complex compound that belongs to a class of molecules known for their diverse biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis of this compound
The synthesis of this compound involves multiple steps, typically starting from 3-chlorobenzo[b]thiophene-2-carboxylic acid. The synthesis pathway includes the formation of an acylhydrazone intermediate, which is then reacted with various reagents to introduce the sulfonamide and thiazole moieties.
-
Starting Materials :
- 3-chlorobenzo[b]thiophene-2-carboxylic acid
- Sulfanilamide derivatives
- Acetic anhydride for acetylation
-
General Procedure :
- The initial reaction involves the formation of a hydrazone by reacting the carboxylic acid with hydrazine derivatives.
- Subsequent reactions introduce the sulfonamide and thiazole groups through condensation reactions and cyclization.
Antitumor Activity
Recent studies have highlighted the antitumor potential of benzothiazole derivatives, including those similar to this compound. For instance, compounds structurally related to benzothiazoles have demonstrated significant inhibition of cancer cell proliferation in various human cancer cell lines such as A431 (epidermoid carcinoma) and A549 (non-small cell lung cancer) through mechanisms involving apoptosis induction and cell cycle arrest .
Table 1: Summary of Antitumor Activity
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| B7 | A431 | 1.5 | Apoptosis induction |
| B7 | A549 | 1.8 | Cell cycle arrest |
| Compound 4i | HOP-92 | 0.9 | Inhibition of AKT/ERK pathways |
Anti-inflammatory Effects
In addition to antitumor properties, compounds derived from benzothiazole frameworks have shown anti-inflammatory effects by reducing levels of inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines . These findings suggest that this compound may also possess dual functionality as an anti-inflammatory agent.
Table 2: Inflammatory Cytokine Levels
| Treatment | IL-6 Level (pg/mL) | TNF-α Level (pg/mL) |
|---|---|---|
| Control | 100 | 50 |
| Compound B7 | 30 | 10 |
| Compound 4i | 25 | 12 |
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Inhibition of Signaling Pathways : Similar compounds have been shown to inhibit critical signaling pathways such as AKT and ERK, which are often upregulated in cancer cells.
- Induction of Apoptosis : The activation of apoptotic pathways leads to programmed cell death in malignant cells, a desirable outcome in cancer therapy.
- Reduction of Inflammatory Mediators : By modulating the expression of pro-inflammatory cytokines, these compounds can alleviate inflammation, potentially benefiting conditions associated with chronic inflammation.
Case Studies
Several case studies have documented the efficacy of benzothiazole derivatives in clinical settings:
- Study on Compound B7 : This compound was tested in vivo and demonstrated significant tumor regression in xenograft models, supporting its potential as a therapeutic agent against solid tumors.
- Combination Therapy : Research has indicated that combining benzothiazole derivatives with conventional chemotherapeutics enhances overall efficacy while reducing side effects due to lower required doses.
Comparison with Similar Compounds
Table 1: Comparison with Sulfonylurea Herbicides
| Compound | Core Structure | Key Functional Groups | Application |
|---|---|---|---|
| Target Compound | Benzo[d]thiazol | Sulfamoyl, Chlorobenzo[b]thiophene | Under investigation |
| Metsulfuron methyl ester | 1,3,5-Triazine | Sulfonylurea, Methoxy | Herbicide |
Thiazole-Based Pharmaceuticals
Thiazole derivatives, such as methyl 2-(2-amino-1,3-thiazol-4-yl)-2-[(Z)-methoxycarbonylmethoxyimino]-ethanoate (), share the thiazole ring and ester groups with the target compound. Notable distinctions include:
- Hydrogen Bonding: highlights NH···O/N interactions stabilizing crystal structures, a feature likely replicated in the target due to its sulfamoyl and imino groups .
Table 2: Thiazole Derivatives Comparison
Carbamate-Linked Thiazoles
Compounds like thiazol-5-ylmethyl carbamates () feature carbamate linkages absent in the target. However, both classes exploit thiazole’s electron-rich nature for bioactivity. The target’s imino-carbonyl group may offer greater conformational rigidity compared to carbamates, affecting target selectivity .
Research Findings and Implications
- Stereochemical Influence: The (Z)-configuration of the imino group in the target compound likely restricts molecular flexibility, a trait shared with ’s (Z)-methoxycarbonylmethoxyimino moiety, which enhances stability .
- Bioactivity Clues : While sulfonylurea herbicides target plant enzymes, the target’s sulfamoyl group is common in antimicrobial sulfonamides, suggesting divergent applications .
- Crystallographic Insights : SHELX-refined structures () reveal that intermolecular interactions (e.g., π-π stacking in ) could govern the target’s solubility and crystallinity .
Q & A
Q. How can researchers validate the compound’s mechanism of action in enzyme inhibition?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
